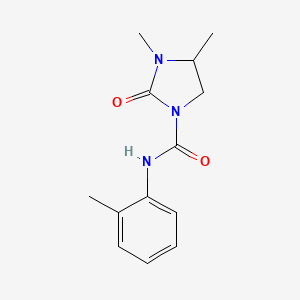
(Oct-1-yn-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis via Ethynylation: One common method involves the ethynylation of 3-methylbenzene (toluene) using acetylene in the presence of a catalyst such as palladium chloride (PdCl2) and copper iodide (CuI) in a solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, often involving continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Oct-1-yn-3-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of 3-methylstyrene.
Substitution: The compound can participate in electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Biology
Biomolecular Probes: The compound can be used to synthesize biomolecular probes for studying enzyme activities and protein interactions.
Medicine
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which (Oct-1-yn-3-yl)benzene exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-methylbenzene: Similar structure but with the ethynyl group attached to the fourth carbon.
1-Ethynyl-2-methylbenzene: Ethynyl group attached to the second carbon.
1-Phenyl-1-propyne: Similar structure with a propynyl group instead of an ethynyl group.
Uniqueness
Positional Isomerism: The position of the ethynyl group in (Oct-1-yn-3-yl)benzene provides unique reactivity compared to its positional isomers.
Chemical Properties: The specific arrangement of functional groups in this compound allows for distinct chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
89329-70-4 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
oct-1-yn-3-ylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h2,6,8-9,11-13H,3,5,7,10H2,1H3 |
InChI Key |
CCGUQTSITIQJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


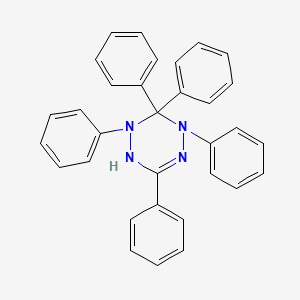
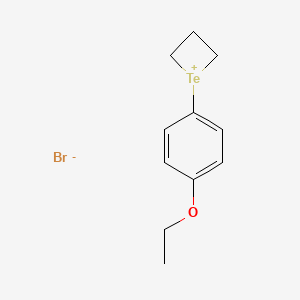

![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
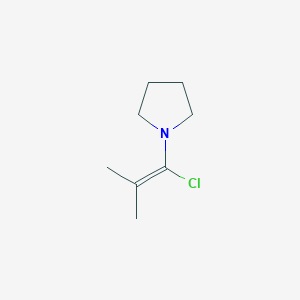
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)

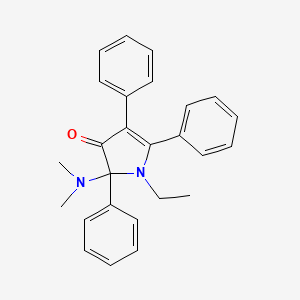
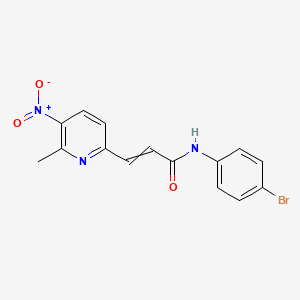
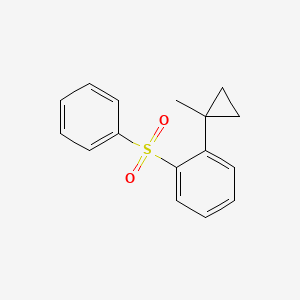
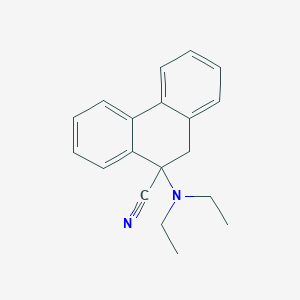

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
